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Technical Monograph: 2-((2-Chlorophenyl)amino)acetamide

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process
Development Scientists, and Drug Discovery Researchers.

Executive Summary & Chemical Identity

2-((2-Chlorophenyl)amino)acetamide is a critical nitrogen-containing building block, primarily
utilized as a transient intermediate in the synthesis of fused heterocyclic systems, specifically
1,2,3,4-tetrahydroquinoxalines and benzodiazepine derivatives.

Unlike commodity chemicals, this compound is frequently synthesized in situ or strictly as a
pathway intermediate due to its reactivity. It represents a glycine derivative where the amine
nitrogen is arylated with a 2-chlorophenyl group.

Structural Characterization & Nomenclature

¢ |[UPAC Name: 2-[(2-Chlorophenyl)amino]acetamide
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e Common Synonyms:
-(2-Chlorophenyl)glycinamide; 2-(2-Chloroanilino)acetamide.
e Molecular Formula:

[1]

e Molecular Weight: 184.62 g/mol

e SMILES:NC(=0O)CNclccccclCl

CAS Number Verification Strategy

Due to positional isomerism, database lookups for this compound often yield false positives.
Researchers must distinguish between three distinct isomers:

Isomer Description Structure Note CAS Status

Non-Commodity / Custom

Target Compound (2-CI-Ph)-NH-CH2-CONH: )
(Derived from CAS 140-17-0)

CAS 5326-23-8 (2-Chloro-N-

Reverse Amide (2-CI-Ph)-NH-CO-CH2-ClI )
(2-chlorophenyl)acetamide)

CAS 374629-84-2 (2-Amino-2-

(2-ClI-Ph)-CH(NH2)-CONH:2 .
(2-chlorophenyl)acetamide)

-Amino Isomer

Note: The target compound is the amide derivative of N-(2-Chlorophenyl)glycine (CAS 140-17-
0).

Synthetic Methodology

The synthesis of 2-((2-Chlorophenyl)amino)acetamide relies on a classic nucleophilic
substitution (

) reaction. The electron-withdrawing chlorine atom on the aniline ring reduces the
nucleophilicity of the amine, requiring optimized thermal conditions and base catalysis.

Reaction Protocol
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Reagents:

Substrate: 2-Chloroaniline [CAS: 95-51-2] (1.0 eq)

Electrophile: 2-Chloroacetamide [CAS: 79-07-2] (1.1 eq)

Base: Sodium Acetate (NaOAc) or Potassium Carbonate (K2COs) (1.5 eq)

Solvent: Ethanol (EtOH) or DMF (for higher rates)
Step-by-Step Workflow:
o Preparation: Dissolve 2-chloroaniline (12.7 g, 100 mmol) in Ethanol (150 mL).

e Addition: Add anhydrous Sodium Acetate (12.3 g, 150 mmol) followed by 2-chloroacetamide
(10.3 g, 110 mmol).

o Reflux: Heat the mixture to reflux (

) for 6-12 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).

o Checkpoint: The spot for 2-chloroaniline (

) should disappear; product appears at lower

due to amide polarity.
o Workup:
o Cool reaction mixture to room temperature.
o Pour into ice-cold water (500 mL) to precipitate the product.
o Filter the solid precipitate.[2]

 Purification: Recrystallize from agueous ethanol to yield white/off-white needles.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the
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pathway and the competing side reaction (double alkylation).

2-Chloroaniline + Base

(Nucleophile) -Hal + Excess Chloroacetamide -
SN2 Substitution 2-((2-Chlorophenyl)amino)acetamide | _ _ (Kinetic Control Required) _ | N'N'B_f_(g:‘lﬁigﬁﬁggahyl)
(Target) (Over-alkylation Impurity)
2-Chloroacetamide

(Electrophile)

Click to download full resolution via product page

Figure 1: Nucleophilic substitution pathway showing the formation of the target secondary
amine and potential tertiary amine impurity.

Pharmaceutical Applications & Downstream
Chemistry[3][4]

The primary utility of 2-((2-Chlorophenyl)amino)acetamide is its role as a "pre-cyclized"
scaffold for Quinoxalinone synthesis.

Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-ones

This intermediate undergoes intramolecular cyclization (often copper-catalyzed or thermally
induced) to form the quinoxaline core, a privileged structure in medicinal chemistry found in:

» Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIS).
e Anticancer Drugs: Colchicine binding site inhibitors.

¢ Glutamate Antagonists: NMDA/AMPA receptor modulators (e.g., Licostinel analogs).

Cyclization Workflow Diagram
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Conditions:
2-((2-Chlorophenyl)amino)acetamide [« - - - { Cul (10 mol%), K2CO3
DMF, 110°C

ntramolecular Ullmann-type
C-N Coupling

1,2,3,4-Tetrahydroquinoxalin-2-one

Click to download full resolution via product page

Figure 2: Intramolecular cyclization converting the linear acetamide intermediate into the fused
bicyclic quinoxalinone core.

Analytical Profiling (QC Standards)

To validate the synthesis of this non-commaodity intermediate, the following analytical signatures
must be confirmed.
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Technique

Expected Signal

Structural Assignment

H NMR (DMSO-

)

4.0-4.2 ppm (s, 2H)

Methylene protons (

) linking amine and amide.

5.8-6.2 ppm (br s, 1H)

Secondary amine proton (

)

7.0-7.5 ppm (br s, 2H)

Primary amide protons (

).

6.5-7.4 ppm (m, 4H)

Aromatic protons (2-Cl

substitution pattern).

IR Spectroscopy

3350, 3180

N-H stretching (Amine &
Amide).

1660-1680

C=0 stretching (Amide | band).

Mass Spectrometry

185/187 (3:1 ratio)

showing characteristic Chlorine

isotope pattern.

Safety & Handling Protocols

Hazard Classification:

e 2-Chloroaniline (Precursor): Highly Toxic (Route: Inhalation, Dermal). Methemoglobinemia

inducer.

o 2-Chloroacetamide (Precursor): Skin Sensitizer, Reproductive Toxin (Category 2).

Operational Safety:

o Containment: All weighing and reactions involving 2-chloroaniline must be performed in a

certified chemical fume hood.
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PPE: Double nitrile gloves (0.11 mm minimum) are required. Chloroanilines penetrate
standard latex rapidly.

Waste Disposal: Aqueous waste from the workup contains halo-organics and must be
segregated into "Halogenated Organic Waste" streams, not general aqueous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-((2-Chlorophenyl)amino)acetamide CAS number
lookup]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14911417/docs#2-2-chlorophenyl-amino-acetamide-
cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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